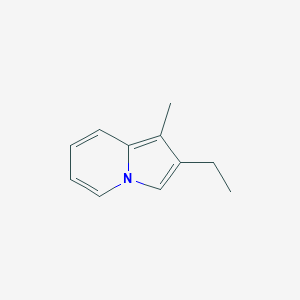
Difluoro(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(phenyl)methanamine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring and an amine group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Difluoro(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of difluoromethylated reagents with aniline derivatives. For instance, the reaction of difluoromethyl bromide with aniline in the presence of a base can yield this compound . Another method involves the use of difluorocarbene intermediates, which can be generated in situ and reacted with aniline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, alkylating agents.
Major Products Formed
Oxidation: Difluoro(phenyl)methanone.
Reduction: Difluoromethylbenzene.
Substitution: Various substituted difluoro(phenyl)methanamines.
Applications De Recherche Scientifique
Difluoro(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: This compound derivatives are investigated for their potential as pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of difluoro(phenyl)methanamine involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . The amine group can act as a nucleophile, participating in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethylbenzene: Lacks the amine group, resulting in different reactivity and applications.
Trifluoro(phenyl)methanamine: Contains an additional fluorine atom, leading to different chemical properties and reactivity.
Fluoro(phenyl)methanamine: Contains only one fluorine atom, resulting in different electronic and steric effects.
Propriétés
Formule moléculaire |
C7H7F2N |
|---|---|
Poids moléculaire |
143.13 g/mol |
Nom IUPAC |
difluoro(phenyl)methanamine |
InChI |
InChI=1S/C7H7F2N/c8-7(9,10)6-4-2-1-3-5-6/h1-5H,10H2 |
Clé InChI |
MLTRGGSJZMHBNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


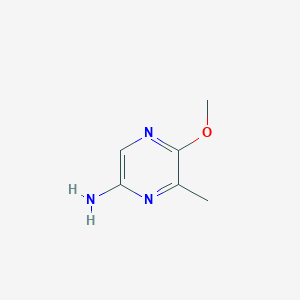

![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)
![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
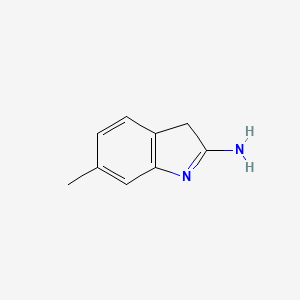
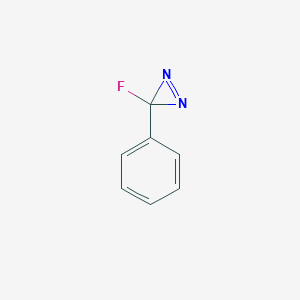

![(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11922158.png)
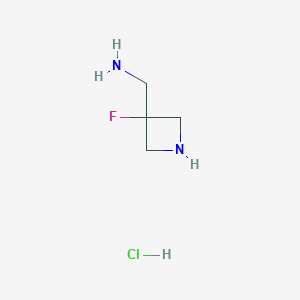
![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)
